molecular formula C21H28N4O5S B2911095 2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2379972-35-5

2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide

Cat. No.: B2911095
CAS No.: 2379972-35-5
M. Wt: 448.54
InChI Key: SDQNXOXMEVWHTM-UHFFFAOYSA-N
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Description

2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound with the molecular formula C21H28N4O5S and a molecular weight of 448.54 g/mol.

Preparation Methods

The synthesis of 2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The process involves several reaction steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.

    Biology: It may be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide can be compared with other similar compounds, such as:

  • 2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

These compounds share structural similarities but may differ in their specific applications, reactivity, and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-21(2,3)18-8-9-20(27)25(23-18)15-10-12-24(13-11-15)31(28,29)17-6-4-16(5-7-17)30-14-19(22)26/h4-9,15H,10-14H2,1-3H3,(H2,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQNXOXMEVWHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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